molecular formula C7H4INO2 B12817478 5-iodobenzo[d]oxazol-2(3H)-one

5-iodobenzo[d]oxazol-2(3H)-one

Cat. No.: B12817478
M. Wt: 261.02 g/mol
InChI Key: AWPOQPWPKQPTBD-UHFFFAOYSA-N
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Description

5-iodobenzo[d]oxazol-2(3H)-one is a heterocyclic organic compound that contains both iodine and oxazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodobenzo[d]oxazol-2(3H)-one typically involves the iodination of benzo[d]oxazol-2(3H)-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the benzoxazole ring. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-iodobenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-iodobenzo[d]oxazol-2(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers use it to study the interactions of heterocyclic compounds with biological targets.

Mechanism of Action

The mechanism of action of 5-iodobenzo[d]oxazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in these interactions by forming halogen bonds or participating in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromobenzo[d]oxazol-2(3H)-one
  • 5-chlorobenzo[d]oxazol-2(3H)-one
  • 5-fluorobenzo[d]oxazol-2(3H)-one

Uniqueness

5-iodobenzo[d]oxazol-2(3H)-one is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and physical properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can influence the compound’s behavior in chemical reactions and interactions with biological targets.

Properties

IUPAC Name

5-iodo-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPOQPWPKQPTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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